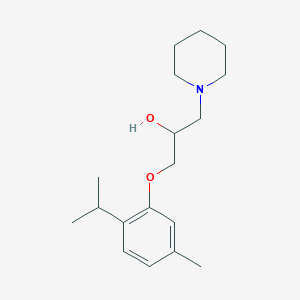
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol, also known as IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPP is a beta-adrenergic receptor antagonist that has been shown to have promising effects in the treatment of hypertension, heart failure, and other cardiovascular diseases. In
Wirkmechanismus
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol acts as a beta-adrenergic receptor antagonist, which means that it blocks the action of adrenaline and other catecholamines on the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of hypertension and heart failure.
Biochemical and physiological effects:
In addition to its effects on the cardiovascular system, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer therapy. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the development of new formulations of this compound that can improve its bioavailability and efficacy. Another area of interest is the investigation of this compound's potential applications in cancer therapy and diabetes treatment. Finally, further studies are needed to fully understand the mechanisms underlying this compound's effects on the cardiovascular system and other physiological processes.
Synthesemethoden
The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol involves the reaction between 1-(2-isopropyl-5-methylphenoxy)-3-chloropropane and piperidine in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 140-142°C.
Wissenschaftliche Forschungsanwendungen
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol has been extensively studied for its potential applications in the treatment of cardiovascular diseases. Several studies have shown that this compound can effectively lower blood pressure and improve cardiac function in animal models of hypertension and heart failure. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may further contribute to its therapeutic potential.
Eigenschaften
Molekularformel |
C18H29NO2 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-(5-methyl-2-propan-2-ylphenoxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14(2)17-8-7-15(3)11-18(17)21-13-16(20)12-19-9-5-4-6-10-19/h7-8,11,14,16,20H,4-6,9-10,12-13H2,1-3H3 |
InChI-Schlüssel |
MFSKQYNVSZNUGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCC2)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)


![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)
![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)




